1-(4-difluoromethoxybenzenesulfonyl)-5-iodo-1H-indole
Overview
Description
1-(4-Difluoromethoxybenzenesulfonyl)-5-iodo-1H-indole is a complex organic compound that features a unique combination of functional groups, including a difluoromethoxy group, a benzenesulfonyl group, and an indole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
The synthesis of 1-(4-difluoromethoxybenzenesulfonyl)-5-iodo-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Iodo Group: The iodination of the indole core can be achieved using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide.
Attachment of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating reagent.
Sulfonylation: The final step involves the sulfonylation of the aromatic ring with a sulfonyl chloride derivative under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-Difluoromethoxybenzenesulfonyl)-5-iodo-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole core and the difluoromethoxy group.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Difluoromethoxybenzenesulfonyl)-5-iodo-1H-indole has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to investigate its biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Organic Synthesis: It is employed as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-difluoromethoxybenzenesulfonyl)-5-iodo-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The indole core is known for its ability to interact with various biological macromolecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
1-(4-Difluoromethoxybenzenesulfonyl)-5-iodo-1H-indole can be compared with other similar compounds, such as:
1-(4-Methoxybenzenesulfonyl)-5-iodo-1H-indole: Lacks the difluoromethoxy group, which may result in different biological activities and reactivity.
1-(4-Difluoromethoxybenzenesulfonyl)-5-bromo-1H-indole: The bromo group can lead to different reactivity patterns in substitution reactions.
1-(4-Difluoromethoxybenzenesulfonyl)-5-chloro-1H-indole: Similar to the iodo derivative but with potentially different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]sulfonyl-5-iodoindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2INO3S/c16-15(17)22-12-2-4-13(5-3-12)23(20,21)19-8-7-10-9-11(18)1-6-14(10)19/h1-9,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNQNPQHGWVFGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)S(=O)(=O)N2C=CC3=C2C=CC(=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2INO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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